
Dinitrogen(.1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinitrogen(.1+) is a diatomic nitrogen and an inorganic radical cation.
Aplicaciones Científicas De Investigación
1. Activation and Functionalization of Dinitrogen
Dinitrogen activation, crucial in anthropogenic life, involves using multimetallic compounds to reduce and activate N2 into more useful forms like ammonia. This process has been extensively studied using various polynuclear metal aggregates, with a focus on the differences in coordination modes related to N2 activation and potential functionalization (Singh et al., 2020).
2. Mechanistic Aspects of Dinitrogen Cleavage and Hydrogenation
Research on the cleavage and hydrogenation of dinitrogen by transition-metal centers has been vital in both industrial and natural contexts. This includes the study of molecular complexes, solid-state Haber-Bosch catalytic systems, silica-supported tantalum hydrides, and nitrogenase. The key role of metal hydride bonds and dihydrogen in these reactions has been a major focus (Jia & Quadrelli, 2014).
3. Biological Dinitrogen Fixation
The biological fixation of dinitrogen, especially in mangrove ecosystems, has been explored using techniques like acetylene reduction. This includes studying nitrogenase activity in plant-associated sediments and the role of carbon sources in enhancing activity (Zuberer & Silver, 1978).
4. Effects of Fertilization on Diazotrophs in Soil
Long-term fertilization impacts on diazotrophs, key fixers of atmospheric N2, in soil have been studied using the nifH gene as a molecular marker. This research has implications for understanding the role of various fertilization methods on the nitrogen cycle in different soil types (Lin et al., 2018).
5. Symbiotic Nitrogen Fixation
The study of legume-Rhizobium symbiotic associations, which fix a significant amount of nitrogen annually, is crucial in fields like agriculture and forestry. This research aids in understanding and improving biological nitrogen fixation processes (Wang et al., 1992).
6. Catalytic Reduction of Dinitrogen to Ammonia
Research on the reduction of dinitrogen to ammonia at a single molybdenum center has shown promising results for ammonia production at room temperature and atmospheric pressure. This involves studying the reaction mechanism and potential intermediates (Yandulov & Schrock, 2003).
7. Ambient Electrocatalytic Nitrogen Reduction
The ambient electrocatalytic nitrogen reduction process, a potential alternative to the Haber-Bosch process, has been studied for its efficiency in activating dinitrogen for ammonia production. This research focuses on overcoming challenges related to activity and selectivity (Tang & Qiao, 2019).
8. Microbial Nitrogen-Cycling Network
The complex networks of microorganisms involved in nitrogen-transforming reactions have been reviewed, highlighting the biochemical pathways, involved organisms, environmental importance, and industrial applications of these processes (Kuypers et al., 2018).
Propiedades
Nombre del producto |
Dinitrogen(.1+) |
|---|---|
Fórmula molecular |
N2+ |
Peso molecular |
28.014 g/mol |
InChI |
InChI=1S/N2/c1-2/q+1 |
Clave InChI |
OCLMUTJUZGFVFC-UHFFFAOYSA-N |
SMILES canónico |
N#[N+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




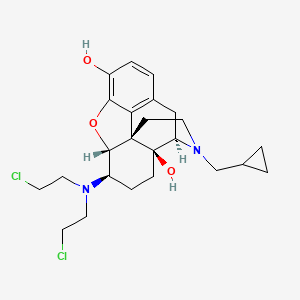
![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)
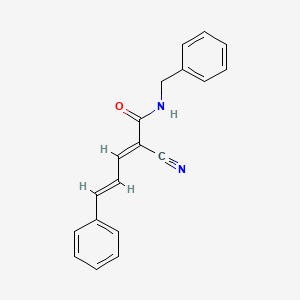


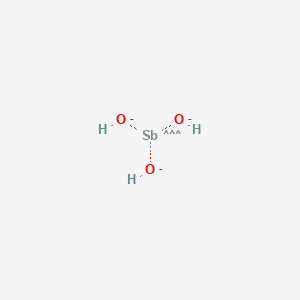
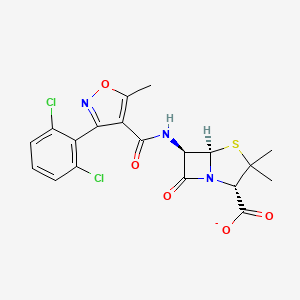
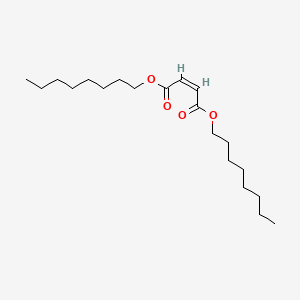

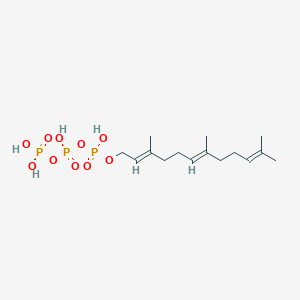

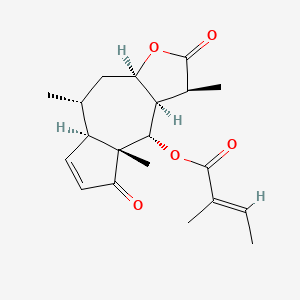
![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-[beta-D-xylofuranosyl-(1->2)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1236299.png)